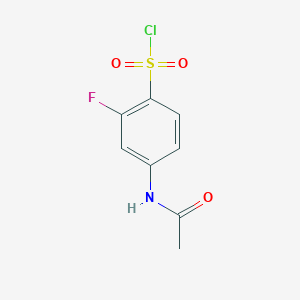

4-Acetamido-2-fluorobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-acetamido-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO3S/c1-5(12)11-6-2-3-8(7(10)4-6)15(9,13)14/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBDWQBDKZBGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588175 | |

| Record name | 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-70-7 | |

| Record name | 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamido-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Acetamido-2-fluorobenzene-1-sulfonyl chloride chemical properties

An In-depth Technical Guide to 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride: A Keystone Reagent in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a specialized building block with significant potential in medicinal chemistry and drug development. Given the compound's specific substitution pattern, publicly available experimental data is limited. Therefore, this document synthesizes information from structurally related analogues and fundamental chemical principles to offer expert-driven insights into its properties, synthesis, reactivity, and applications.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability. This compound emerges as a molecule of interest by combining three critical pharmacophoric elements: a reactive sulfonyl chloride handle for covalent linkage, a hydrogen-bonding acetamido group, and a strategically placed fluorine atom. This trifecta of functionality makes it an invaluable scaffold for synthesizing novel sulfonamide-based therapeutics, particularly in the realm of kinase inhibitors and antibacterial agents.[1][2]

Section 1: Molecular Profile and Physicochemical Properties

The precise arrangement of substituents on the phenyl ring dictates the molecule's reactivity and steric profile. Understanding its core properties is the first step in leveraging its synthetic potential.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 351893-36-8

-

Molecular Formula: C₈H₇ClFNO₃S

-

Molecular Weight: 251.67 g/mol

Caption: Chemical structure of this compound.

Projected Physicochemical Data

The following properties are projected based on data from analogous compounds, primarily 4-acetamidobenzenesulfonyl chloride and various fluorobenzenesulfonyl chlorides.[3][4][5][6]

| Property | Projected Value | Rationale & Key Considerations |

| Appearance | White to off-white crystalline solid | Typical for arylsulfonyl chlorides.[7] |

| Melting Point | ~140-150 °C (with decomposition) | The high melting point of 4-acetamidobenzenesulfonyl chloride (~146 °C) is likely to be the dominant factor. The fluorine may cause a slight depression. |

| Solubility | Soluble in chloroform, dichloromethane; slightly soluble in benzene, ether; reactive with water.[7][8] | The polarity of the acetamido and sulfonyl groups, combined with the aromatic ring, dictates solubility in organic solvents. |

| Stability | Moisture-sensitive; heat-sensitive. | The sulfonyl chloride moiety is susceptible to hydrolysis, releasing corrosive HCl gas.[7] Store under an inert atmosphere in a cool, dry place.[9][10] |

Section 2: Synthesis and Purification

The synthesis of this compound requires a regioselective approach to ensure the correct placement of the three key functional groups. While multiple pathways are conceivable, a robust and scalable method involves the direct chlorosulfonation of a suitable precursor.

Proposed Synthetic Pathway: Chlorosulfonation of 3-Fluoroacetanilide

The most direct route is the electrophilic aromatic substitution of 3-fluoroacetanilide with chlorosulfonic acid. The acetamido group is a powerful ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The directing power of the acetamido group will dominate, guiding the bulky chlorosulfonyl group to the sterically accessible para-position.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Projected)

Warning: This reaction should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[9]

-

Reaction Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Reagent Preparation: Charge the flask with 3-fluoroacetanilide (1.0 eq) dissolved in a minimal amount of dichloromethane. Cool the flask to 0 °C in an ice-water bath.

-

Chlorosulfonation: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as a toluene/hexane mixture.

Section 3: Reactivity and Mechanistic Insights

The synthetic utility of this reagent is centered on the high reactivity of the sulfonyl chloride group. It serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.

Core Reactivity: Sulfonamide Formation

The reaction with primary or secondary amines is the most common application, yielding stable sulfonamide linkages. This reaction is fundamental to the synthesis of sulfa drugs and other bioactive molecules.[8]

The mechanism proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.

Caption: Reaction mechanism for sulfonamide formation.

Section 4: Applications in Drug Discovery

This reagent is not a therapeutic agent itself but a high-value intermediate for constructing complex drug candidates.

-

Kinase Inhibitors: The sulfonamide moiety is a common feature in many ATP-competitive kinase inhibitors, where it can act as a hinge-binding element. The fluorine atom can be used to probe specific interactions within the active site or to block metabolic hotspots.

-

Antibacterial Agents: Building upon the legacy of sulfa drugs, this scaffold can be used to generate novel antibacterial agents designed to overcome resistance mechanisms.[2]

-

Other Therapeutic Areas: The versatility of the sulfonyl chloride allows for its use in creating compounds for a wide range of targets, including carbonic anhydrase inhibitors and antiviral agents.[8]

Section 5: Safety and Handling

As a reactive sulfonyl chloride, this compound must be handled with care.

-

Hazards: Corrosive. Causes severe skin burns and eye damage. Reacts with water to produce hydrochloric acid gas.[9][11][12]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.[10]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents.[8][10]

-

Spill & Disposal: Absorb spills with an inert, dry material and dispose of as hazardous chemical waste in accordance with local regulations.

References

- Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

-

Chemsrc. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. [Link]

- Google Patents. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.

-

PubChem. 4-Fluorobenzenesulfonyl chloride. [Link]

-

Fisher Scientific. 4-Acetamidobenzenesulfonyl chloride - SAFETY DATA SHEET. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]

-

Carl ROTH. Safety Data Sheet: Fluorobenzene. [Link]

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8 | Chemsrc [chemsrc.com]

- 4. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-Fluorobenzenesulfonyl chloride 97 2905-21-7 [sigmaaldrich.com]

- 7. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 8. Alfa Aesar 4-Acetamidobenzenesulfonyl chloride, 98+% 250 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.fi]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Synthesis of 4-Acetamido-2-fluorobenzene-1-sulfonyl Chloride

Abstract: This document provides an in-depth technical guide for the synthesis of 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride, a key intermediate in the development of advanced pharmaceutical and agrochemical agents. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed examination of the synthetic pathway, reaction mechanism, experimental protocols, and critical safety considerations. By integrating established chemical principles with practical, field-proven insights, this whitepaper serves as an authoritative resource for the successful laboratory-scale preparation of this valuable fluorinated building block.

Strategic Importance and Applications

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and material science. The presence of the sulfonyl chloride group provides a reactive handle for the synthesis of a diverse range of sulfonamides, which are a cornerstone of many therapeutic agents. The fluorine atom, strategically positioned ortho to the sulfonyl chloride, can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the acetamido group serves as a protected amine, allowing for selective reactions and subsequent deprotection to yield the corresponding aniline derivative, further expanding its synthetic utility.

This guide focuses on the most direct and reliable method for its preparation: the electrophilic chlorosulfonation of 3-fluoroacetanilide.

The Synthetic Blueprint: Mechanism and Regioselectivity

The synthesis hinges on the direct chlorosulfonation of 3-fluoroacetanilide using chlorosulfonic acid. This reaction is a classic example of electrophilic aromatic substitution (EAS). The choice of starting material and reagent is governed by fundamental principles of organic chemistry.

Causality of Experimental Design:

-

Starting Material (3-fluoroacetanilide): The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing and activating group. The fluorine atom, while being an electronegative deactivator, also directs incoming electrophiles to the ortho and para positions.

-

Regioselectivity: The directing effects of the two substituents must be considered. The acetamido group is a much stronger activating and directing group than fluorine. Therefore, the incoming electrophile (the chlorosulfonyl group) will be directed predominantly to the position para to the acetamido group. This results in the desired this compound isomer. The steric hindrance at the position between the two substituents also disfavors substitution at that location.

-

Reagent (Chlorosulfonic Acid, ClSO₃H): This reagent serves as both the electrophile source and the solvent. An excess is typically used to drive the reaction to completion.[1] The reaction with an aromatic compound can lead to either a sulfonic acid or, with excess reagent, the desired sulfonyl chloride.[1]

The mechanism proceeds as follows:

-

The aromatic π-system of 3-fluoroacetanilide attacks the electrophilic sulfur atom of chlorosulfonic acid.

-

A resonance-stabilized carbocation, known as a sigma complex or Wheland intermediate, is formed.

-

A base (such as the chloride ion or another molecule of chlorosulfonic acid) removes a proton from the carbon atom bearing the new sulfonyl group, restoring aromaticity.

-

The initially formed sulfonic acid is then converted to the sulfonyl chloride by reaction with another equivalent of chlorosulfonic acid.

Reaction Mechanism Visualization

Caption: Electrophilic aromatic substitution mechanism for the formation of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the chlorosulfonation of acetanilide published in Organic Syntheses.[2] It has been modified to accommodate the specific substrate, 3-fluoroacetanilide.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount Used | Notes |

| 3-Fluoroacetanilide | 153.15 | 1.0 | 15.3 g (0.1 mol) | Starting material. Ensure it is dry. |

| Chlorosulfonic Acid | 116.52 | ~5.0 | 58.3 g (33.7 mL) | Reagent and solvent. Use freshly distilled.[2] |

| Crushed Ice | 18.02 | - | ~500 g | For quenching the reaction. |

| Deionized Water | 18.02 | - | As needed | For washing the product. |

| Anhydrous Benzene/Toluene | 78.11 / 92.14 | - | As needed | Recrystallization solvent (use with caution). |

Step-by-Step Synthesis Workflow

The overall process involves careful reaction setup, controlled addition of the substrate, heating to ensure complete reaction, a critical quenching step, and final product isolation and purification.

Sources

Harnessing the Fluorine Effect: A Guide to the Reactivity and Application of Fluorinated Sulfonyl Chlorides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. When applied to the sulfonyl chloride moiety, a workhorse functional group in medicinal chemistry, fluorine substitution creates a fascinating interplay of stability and reactivity. This guide provides an in-depth exploration of the reactivity of the sulfonyl chloride group as modulated by fluorine substitution. We will dissect the fundamental electronic effects at play, survey key synthetic transformations, and provide field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these powerful chemical building blocks.

The Dichotomy of Sulfur(VI) Halides: Stability vs. Reactivity

In the landscape of covalent chemistry and the synthesis of sulfonamides—a privileged scaffold in pharmaceuticals—sulfonyl halides are indispensable electrophiles.[1] Traditionally, sulfonyl chlorides (R-SO₂Cl) have been the default choice due to their high reactivity and the relative ease of their synthesis. However, this high reactivity can be a double-edged sword, leading to poor selectivity, instability to moisture, and incompatibility with many synthetic steps.

The paradigm began to shift with the rise of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by Sharpless and coworkers.[2][3] This brought sulfonyl fluorides (R-SO₂F) to the forefront. Possessing a much stronger S-F bond, sulfonyl fluorides exhibit remarkable stability compared to their chloride counterparts; they are often resistant to hydrolysis, reduction, and thermolysis.[2][4][5] Yet, they retain sufficient electrophilic character to react selectively with nucleophiles under specific activation conditions, making them ideal for complex molecule synthesis and as covalent probes in chemical biology.[2][6][7]

This guide focuses on the impact of fluorine substitution, not just on the halide itself (Cl vs. F), but also on the carbon framework attached to the sulfonyl group. Understanding these effects is critical to making informed experimental design choices.

The Core Principle: Fluorine's Inductive Effect on the Sulfonyl Group

The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom. The more electron-deficient the sulfur center, the more susceptible it is to attack by a nucleophile. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[8]

When fluorine atoms are substituted on the carbon backbone adjacent to the sulfonyl group (e.g., at the α- or β-position of an alkylsulfonyl chloride or on an attached aromatic ring), they pull electron density away from the sulfur atom. This exacerbates the already electron-deficient nature of the sulfur, making the sulfonyl chloride significantly more reactive.

Caption: Inductive withdrawal by fluorine enhances the electrophilicity of the sulfur atom.

This heightened reactivity is a critical consideration. While it can accelerate desired reactions like sulfonamide formation, it can also increase sensitivity to hydrolysis and reduce the compound's shelf-life. The choice to incorporate fluorine, and where, is therefore a strategic decision based on the desired reactivity profile.

Synthesis of Fluorinated Sulfonyl Electrophiles

The most common fluorinated sulfonyl electrophiles used in research are the sulfonyl fluorides. Their synthesis is often achieved via a halogen exchange reaction from the corresponding, and often more accessible, sulfonyl chlorides.

Halogen Exchange: From Sulfonyl Chloride to Sulfonyl Fluoride

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a robust and widely practiced transformation.[3] The reaction typically involves treating the sulfonyl chloride with a fluoride salt.

Causality in Experimental Design:

-

Fluoride Source: Potassium fluoride (KF) is the most common and cost-effective source.[9][10] However, its low solubility in organic solvents can be a limitation. To overcome this, phase-transfer catalysts like 18-crown-6 may be employed, or biphasic solvent systems (e.g., water/acetone) can be used to facilitate the reaction.[3][9] Potassium bifluoride (KHF₂) is another effective reagent.[11]

-

Solvent System: The choice of solvent is crucial for managing the solubility of both the organic substrate and the inorganic fluoride salt. Acetonitrile is a common choice, often with co-solvents or water to create a biphasic mixture that promotes the exchange.[3][9]

-

Reaction Conditions: These reactions are typically run at room temperature to moderate heat. The high stability of the resulting sulfonyl fluoride means that harsh conditions are generally not required.

| Reagent System | Typical Solvent | Temperature | Key Advantages | Reference |

| KF | Water/Acetone | Room Temp | Mild, simple, cost-effective, high yield | [9][10] |

| KF, 18-crown-6 | Acetonitrile | Room Temp | Homogeneous, efficient for poorly soluble substrates | [3] |

| KHF₂ (aq) | Acetonitrile or THF | Room Temp | Biphasic, effective, avoids anhydrous conditions | [3] |

| Thionyl Fluoride (SOF₂) | DMF | 130 °C | Converts sulfonic acids directly, high yields | [12] |

| Xtalfluor-E® | Acetonitrile | Room Temp | Bench-stable solid, mild conditions | [12] |

Table 1: Common Reagent Systems for the Synthesis of Sulfonyl Fluorides.

▶️ Field-Proven Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Fluoride

This protocol is adapted from methodologies emphasizing simple and mild conditions for direct chloride/fluoride exchange.[9]

Objective: To convert commercially available 4-acetamidobenzenesulfonyl chloride to its corresponding sulfonyl fluoride.

Materials:

-

4-acetamidobenzenesulfonyl chloride (1.0 equiv)

-

Potassium fluoride (KF) (3.0 equiv)

-

Acetone

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamidobenzenesulfonyl chloride (e.g., 2.34 g, 10 mmol).

-

Solvent Addition: Add acetone (25 mL) and stir until the sulfonyl chloride is fully dissolved.

-

Fluoride Addition: In a separate beaker, dissolve potassium fluoride (1.74 g, 30 mmol) in deionized water (15 mL). Add this aqueous solution to the reaction flask. The mixture will become biphasic.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add dichloromethane (30 mL) and shake.

-

Extraction: Separate the organic layer. Extract the aqueous layer with an additional portion of DCM (20 mL).

-

Combine & Dry: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity.

-

Characterization: Confirm the product identity and purity using ¹H NMR, ¹⁹F NMR, and mass spectrometry. The appearance of a signal in the ¹⁹F NMR spectrum is a key indicator of success.

Unique Reactivity of Arylsulfonyl Chlorides with Aromatic Fluorine Substitution

A particularly interesting case arises when a fluorine atom is substituted directly on an aromatic ring that also bears a sulfonyl chloride group. The sulfonyl chloride group is a powerful electron-withdrawing group, and when positioned ortho or para to a fluorine atom, it activates the ring towards Nucleophilic Aromatic Substitution (SNAr) .[13][14]

In this scenario, the roles are reversed from typical sulfonyl chloride chemistry. Instead of the S-Cl bond being the primary reactive site, the C-F bond becomes susceptible to attack by nucleophiles. The fluorine atom, despite the strength of the C-F bond, becomes a competent leaving group because the rate-limiting step is the initial nucleophilic attack, which is facilitated by the stabilization of the resulting negative charge (the Meisenheimer complex) by the sulfonyl group.[13][14]

Caption: General workflow for S(N)Ar on an activated fluoro-arenesulfonyl chloride.

Expert Insight: This SNAr reactivity provides a powerful synthetic tool. A medicinal chemist can start with a readily available fluorinated arenesulfonyl chloride and use SNAr to introduce a variety of nucleophiles (amines, alcohols, thiols) onto the aromatic ring, building molecular complexity. Subsequently, the still-intact sulfonyl chloride group can be reacted in a separate step to form a sulfonamide. This two-stage reactivity makes these scaffolds highly valuable in library synthesis.

Conclusion and Future Outlook

The strategic placement of fluorine on molecules containing a sulfonyl chloride group offers chemists a sophisticated toolkit for modulating reactivity. Replacing the chlorine with fluorine (creating a sulfonyl fluoride) confers exceptional stability, enabling its use in complex synthetic sequences and as a selective covalent warhead in chemical biology.[6][7] Conversely, substituting fluorine onto an attached carbon backbone enhances the electrophilicity of the sulfonyl chloride, accelerating its reactions. Finally, aromatic fluorine substitution can activate a completely different reaction pathway via SNAr, opening up diverse avenues for molecular elaboration.

As the demand for more complex and precisely tailored drug candidates grows, a deep understanding of these fluorine-imparted effects is not merely academic—it is essential for the rational design of next-generation therapeutics and chemical probes.

References

- Thomson, B. J., Khasnavis, S. R., Grigorian, E. C., et al. (2022).

- Yufeng, J. Sulfonyl Chlorides/Fluorides. Enamine.

- Zhang, L., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.

- Fayad, E., & Qin, H.-L. (2022). Synthetic Routes to Arylsulfonyl Fluorides.

- Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.

- Organic Chemistry Portal. (n.d.).

- Cornella, J., et al. (2021).

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Xiong, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- Olah, G. A., et al. (2022). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI.

- Xu, J., et al. (2015). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Zheng, J., et al. (2019).

- LibreTexts Chemistry. (2021). 16.

- Al-Aboudi, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.

- Powers, J. P., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PubMed Central, NIH.

- Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, RSC Publishing.

- Reddit user discussion. (2021). Why does Fluorine have a more inductive force than Chlorine? r/OrganicChemistry.

Sources

- 1. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 3. mdpi.com [mdpi.com]

- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 11. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]

- 12. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05781F [pubs.rsc.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride: Synthesis, Safety, and Handling

Disclaimer: The following document is a technical guide compiled from the best available scientific literature and safety data for analogous compounds. As of the date of publication, 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride is not a widely cataloged or commercially available chemical entity. Therefore, this guide is intended to be a predictive resource for researchers and drug development professionals, extrapolating from well-characterized related structures. All experimental work should be conducted with the utmost caution and appropriate safety measures.

Introduction

This compound is a halogenated aryl sulfonyl chloride with significant potential as a building block in medicinal chemistry and drug discovery. The presence of the sulfonyl chloride group allows for the facile synthesis of sulfonamides, a privileged scaffold in a wide array of therapeutic agents. The acetamido group and the fluorine atom provide additional handles for modifying the pharmacokinetic and pharmacodynamic properties of target molecules. This guide provides a comprehensive overview of the predicted properties, safety and handling procedures, a plausible synthetic route, and the potential applications of this novel reagent.

Predicted Physicochemical Properties

While experimental data for this compound is not available, we can predict its properties based on its constituent parts and comparison with known analogues such as 4-Acetamidobenzenesulfonyl chloride (CAS 121-60-8) and 4-Fluorobenzenesulfonyl chloride (CAS 349-88-2).

| Property | Predicted Value/Information | Rationale/Comparison |

| Molecular Formula | C₈H₇ClFNO₃S | Based on chemical structure |

| Molecular Weight | 251.66 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Similar to analogues[1] |

| Melting Point | Likely in the range of 130-150 °C | Higher than 4-Fluorobenzenesulfonyl chloride (29-31 °C) due to the acetamido group's contribution to crystal lattice energy, and potentially slightly lower than 4-Acetamidobenzenesulfonyl chloride (142-145 °C) due to the fluorine substitution.[2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane, chloroform, and dioxane.[1] | Typical for aryl sulfonyl chlorides. The acetamido group may slightly increase polarity. |

| Stability | Moisture-sensitive. | The sulfonyl chloride moiety is susceptible to hydrolysis. |

Safety and Handling

Aryl sulfonyl chlorides are reactive compounds that require careful handling to avoid exposure and ensure experimental success. The following safety protocols are based on the known hazards of analogous compounds and should be strictly adhered to.

Hazard Identification and GHS Classification

Based on analogues, this compound is predicted to be classified as follows:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.

Caption: Recommended PPE workflow for handling this compound.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatibilities: Strong oxidizing agents, strong bases, amines, and water. Contact with water will produce hydrochloric acid and the corresponding sulfonic acid.

Proposed Synthesis

A plausible synthetic route to this compound involves the chlorosulfonation of 3-fluoroacetanilide. This approach is analogous to the industrial synthesis of 4-acetamidobenzenesulfonyl chloride from acetanilide.[4]

Sources

- 1. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 2. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8 | Chemsrc [chemsrc.com]

- 4. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction - Google Patents [patents.google.com]

A Comprehensive Spectroscopic and Analytical Guide to 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride

This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride, a key intermediate in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with foundational spectroscopic principles to offer a robust framework for the characterization of this and similar molecules. Our approach is grounded in explaining the "why" behind the data, ensuring that the presented protocols and interpretations are not just procedures to be followed, but a self-validating system for analytical excellence.

Molecular Structure and Key Functional Groups

This compound is a multi-functionalized aromatic compound. A thorough understanding of its structure is paramount to interpreting its spectroscopic data. The key structural features include a 1,2,4-trisubstituted benzene ring bearing an acetamido group, a fluorine atom, and a sulfonyl chloride moiety. Each of these functional groups imparts a unique and identifiable signature in NMR, IR, and Mass Spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be characterized by signals from the aromatic protons, the amide proton, and the methyl protons of the acetamido group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| CH₃ | ~2.2 | Singlet (s) | N/A | The three equivalent methyl protons are adjacent to a carbonyl group, resulting in a singlet in the typical range for such groups. |

| NH | ~8.0-9.0 | Broad Singlet (br s) | N/A | The amide proton is acidic and its signal is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |

| Ar-H (position 3) | ~7.8 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5 | This proton is ortho to the sulfonyl chloride group and meta to the fluorine, leading to coupling with the adjacent aromatic proton and a weaker coupling to the fluorine. |

| Ar-H (position 5) | ~8.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10 | This proton is ortho to both the acetamido group and the fluorine atom, resulting in coupling to the adjacent aromatic proton and a stronger coupling to the fluorine. |

| Ar-H (position 6) | ~7.5 | Doublet (d) | ⁴J(H-H) ≈ 2-3 | This proton is meta to the sulfonyl chloride and para to the fluorine, likely showing a small meta coupling to the proton at position 5. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The fluorine atom will cause splitting of the signals for the carbons to which it is coupled.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| CH₃ | ~25 | Quartet (q) | Typical chemical shift for an acetamido methyl group. |

| C=O | ~168 | Singlet (s) | Characteristic chemical shift for a carbonyl carbon in an amide. |

| C1-SO₂Cl | ~135 | Doublet (d) | The carbon bearing the sulfonyl chloride group is deshielded. It will show a small coupling to the fluorine. |

| C2-F | ~160 | Doublet (d) | The carbon directly attached to the fluorine will be significantly downfield and will show a large one-bond C-F coupling constant. |

| C3 | ~115 | Doublet (d) | This carbon is ortho to the fluorine and will exhibit a two-bond C-F coupling. |

| C4-NH | ~140 | Singlet (s) | The carbon attached to the nitrogen of the acetamido group. |

| C5 | ~125 | Doublet (d) | This carbon is meta to the fluorine and will show a three-bond C-F coupling. |

| C6 | ~120 | Doublet (d) | This carbon is para to the fluorine and will show a four-bond C-F coupling. |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and parameter selection.

Methodology:

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while DMSO-d₆ can be useful for observing exchangeable protons like the NH.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Apply a line broadening of ~0.3 Hz during processing to improve the appearance of the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly among the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the substitution pattern.

-

Caption: A typical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the acetamido and sulfonyl chloride groups.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3300-3250 | Medium |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak |

| C-H (Methyl) | Stretching | 2950-2850 | Weak |

| C=O (Amide I) | Stretching | 1680-1660 | Strong |

| N-H (Amide II) | Bending | 1550-1510 | Medium |

| C=C (Aromatic) | Stretching | 1600, 1475 | Medium-Weak |

| S=O (Sulfonyl) | Asymmetric Stretching | 1380-1360 | Strong |

| S=O (Sulfonyl) | Symmetric Stretching | 1190-1170 | Strong |

| C-F | Stretching | 1250-1000 | Strong |

| S-Cl | Stretching | 600-500 | Medium |

The presence of strong absorption bands around 1370 cm⁻¹ and 1180 cm⁻¹ is a clear indication of the sulfonyl chloride group.[1] The amide I and II bands are also highly characteristic.

Experimental Protocol for IR Data Acquisition

Methodology:

-

Sample Preparation:

-

Solid State (ATR): If the sample is a solid, Attenuated Total Reflectance (ATR) is the most convenient method. A small amount of the solid is placed directly on the ATR crystal.

-

Solid State (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Predicted Mass Spectrum

The predicted mass spectral data for this compound (C₈H₇ClFNO₃S) is as follows:[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 251.98920 |

| [M+Na]⁺ | 273.97114 |

| [M-H]⁻ | 249.97464 |

| [M]⁺ | 250.98137 |

Key Fragmentation Pathways:

-

Loss of Cl: A prominent fragment corresponding to the loss of the chlorine radical from the molecular ion.

-

Loss of SO₂: Subsequent loss of sulfur dioxide from the [M-Cl]⁺ fragment.

-

Cleavage of the Acetamido Group: Fragmentation involving the loss of the acetyl group or the entire acetamido group.

The presence of chlorine will be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Experimental Protocol for MS Data Acquisition

Methodology:

-

Sample Introduction:

-

Direct Infusion: For high-purity samples, direct infusion into the mass spectrometer via a syringe pump is a straightforward method.

-

LC-MS: For complex mixtures or to confirm purity, coupling a liquid chromatograph (LC) to the mass spectrometer is the preferred method. A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water.[3]

-

-

Ionization Technique:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules and is ideal for generating the [M+H]⁺ or [M-H]⁻ ions with minimal fragmentation.

-

-

Mass Analyzer:

-

High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap or TOF analyzers are crucial for obtaining accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. By leveraging the predictive power of NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently confirm the structure and purity of this important chemical intermediate. The protocols and interpretations provided in this guide are designed to be a self-validating system, ensuring the generation of high-quality, reliable data for research and development applications.

References

-

PubChemLite. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved January 27, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). 4-(Acetylamino)benzenesulfonyl chloride. Retrieved January 27, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Synthesis of Novel Sulfonamides via Reaction of 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride with Primary Amines

Introduction: Strategic Importance in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The synthesis of novel sulfonamide derivatives remains a critical endeavor in drug discovery and lead optimization. The reaction of sulfonyl chlorides with primary amines is a robust and widely utilized method for the formation of the sulfonamide bond.[1][3][4] This document provides a detailed guide to the reaction of a key building block, 4-acetamido-2-fluorobenzene-1-sulfonyl chloride, with primary amines. This specific reagent is of particular interest due to the combined electronic effects of its substituents, which can significantly influence the physicochemical properties and biological activity of the resulting sulfonamides. The presence of the acetamido group offers a handle for further functionalization and can modulate solubility and hydrogen bonding interactions, while the ortho-fluoro substituent can impact conformational preference and metabolic stability.[5] A notable application of structurally related sulfonamides is in the development of potent HIV protease inhibitors like Darunavir.[6][7]

Reaction Mechanism and the Influence of Substituents

The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride.[8] The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom, leading to the displacement of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][8]

The specific substituents on the aromatic ring of this compound play a crucial role in its reactivity:

-

4-Acetamido Group: This electron-donating group (by resonance) can slightly decrease the electrophilicity of the sulfonyl sulfur. However, its primary role is often as a key pharmacophoric element or a synthetic handle for further modifications.

-

2-Fluoro Group: As a strongly electronegative atom, the ortho-fluoro substituent has an electron-withdrawing inductive effect, which increases the electrophilicity of the sulfonyl sulfur, potentially accelerating the rate of nucleophilic attack. While ortho-alkyl groups have been shown to sometimes counterintuitively accelerate substitution at sulfonyl sulfur through steric compression, the effect of an ortho-fluoro group is more likely dominated by its electronic influence.[9][10]

The overall reaction can be depicted as follows:

Caption: General workflow for sulfonamide synthesis.

Experimental Protocols

Two primary protocols are provided: a standard method employing conventional heating and a microwave-assisted method for accelerated synthesis.

Protocol 1: Standard Synthesis via Conventional Heating

This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides.[8]

Materials:

-

This compound (1.0 eq)

-

Primary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.

Materials:

-

Same as Protocol 1

-

Microwave-safe reaction vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave-safe vial, combine the primary amine (1.1 eq), this compound (1.0 eq), and the base (e.g., pyridine, 1.5 eq) in a suitable solvent such as THF or 1,4-dioxane.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-60 minutes. The optimal time and temperature should be determined for each specific substrate.

-

Workup and Purification: After cooling, the workup and purification steps are identical to those described in Protocol 1.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of various N-substituted 4-acetamido-2-fluorobenzenesulfonamides.

| Primary Amine (R-NH₂) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aniline | Pyridine (1.5) | DCM | RT | 4 | 85-95 |

| Benzylamine | Triethylamine (1.5) | THF | RT | 2 | 90-98 |

| Cyclohexylamine | Triethylamine (1.5) | DCM | RT | 3 | 88-96 |

| tert-Butylamine | Pyridine (2.0) | DCM | 40 | 12 | 60-75 |

Note: Reactions with sterically hindered amines like tert-butylamine may require elevated temperatures and longer reaction times.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Inactive sulfonyl chloride (hydrolyzed) | Use fresh or properly stored sulfonyl chloride. Ensure anhydrous reaction conditions. |

| Low nucleophilicity of the amine | Use a more polar solvent, increase the reaction temperature, or consider microwave-assisted synthesis. | |

| Incomplete Reaction | Insufficient reaction time or temperature | Extend the reaction time or increase the temperature. Monitor closely by TLC/LC-MS. |

| Steric hindrance | For hindered amines, consider using a stronger, non-nucleophilic base and higher temperatures. | |

| Formation of Side Products | Reaction with difunctional amines | Use a protecting group strategy for one of the amine functionalities. |

| Hydrolysis of sulfonyl chloride | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. |

References

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Primary Sulfonamides. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

-

Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Retrieved from [Link]

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

ACS Publications. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Retrieved from [Link]

-

PubMed. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. books.rsc.org [books.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Note: A Robust Protocol for the Derivatization of Peptides with 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride for Enhanced Mass Spectrometric Analysis

Introduction

In the fields of proteomics, drug discovery, and peptide mapping, mass spectrometry (MS) stands as a cornerstone analytical technique.[1][2] The sensitivity and fragmentation behavior of peptides in a mass spectrometer are highly dependent on their physicochemical properties. Chemical derivatization is a powerful strategy to modify peptides, thereby improving their analytical characteristics, such as ionization efficiency and fragmentation predictability, which is crucial for confident identification and quantification.[3]

This application note provides a detailed protocol for the derivatization of peptides using 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride (AFBSC). This reagent selectively targets primary amines, such as the peptide N-terminus and the ε-amino group of lysine residues, to form stable sulfonamides. The introduction of the AFBSC moiety offers several advantages for MS-based analysis, including increased hydrophobicity for improved reversed-phase liquid chromatography (RPLC) retention and enhanced fragmentation for more reliable sequencing.

Principle and Mechanism

The derivatization reaction proceeds via a nucleophilic attack of the unprotonated primary amine of the peptide on the electron-deficient sulfur atom of the sulfonyl chloride group of AFBSC. This reaction forms a stable sulfonamide bond and releases hydrochloric acid (HCl) as a byproduct.[4]

Scientist's Note: The reaction is highly pH-dependent. A basic environment (pH 8-9.5) is critical to ensure that the target primary amino groups (-NH2) are deprotonated and thus sufficiently nucleophilic to initiate the reaction. However, excessively high pH can accelerate the competing hydrolysis of the sulfonyl chloride reagent, reducing derivatization efficiency.[5][6]

The reaction mechanism is outlined below:

Caption: General workflow for AFBSC peptide derivatization.

-

Reaction Initiation: To the 50 µL peptide solution, add a 10-20 fold molar excess of the AFBSC stock solution. For example, for 50 µg of a 1 kDa peptide (50 nmol), add approximately 2.5 µL of the 10 mg/mL AFBSC solution.

-

Incubation: Vortex the mixture gently and incubate at 45°C for 1 hour in a thermomixer. [7]

-

Scientist's Note: The elevated temperature increases the reaction rate. Incubation times may be optimized (30-90 min) depending on the peptide's reactivity. Monitoring the reaction by LC-MS at different time points is recommended during initial optimization.

-

-

Quenching: Stop the reaction by adding 5 µL of 1 M hydroxylamine or Tris buffer. This will consume any unreacted AFBSC. Incubate for an additional 15 minutes at room temperature. An alternative is to add water to hydrolyze the excess reagent. [8][9]

Sample Cleanup using Solid-Phase Extraction (SPE)

Excess reagent and reaction byproducts must be removed prior to MS analysis as they can cause ion suppression. [10]Reversed-phase SPE is an effective method for this cleanup. [11][12]

-

Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% ACN, followed by 1 mL of 0.1% TFA in water.

-

Loading: Acidify the quenched reaction mixture with 0.1% TFA (to pH < 3) and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts, excess reagent, and other hydrophilic impurities.

-

Elution: Elute the derivatized peptide with 1 mL of 60% ACN / 0.1% FA in water into a clean collection tube.

-

Drying: Dry the eluted sample in a vacuum concentrator or under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried, derivatized peptide in a suitable solvent for LC-MS analysis (e.g., 2% ACN / 0.1% FA in water).

Analysis and Characterization

Successful derivatization can be confirmed by both LC and MS analysis.

Liquid Chromatography

The addition of the aromatic sulfonyl group increases the hydrophobicity of the peptide. Consequently, a derivatized peptide will typically exhibit a longer retention time on a reversed-phase column compared to its unmodified counterpart.

Mass Spectrometry

The key confirmation of successful derivatization is the mass shift observed in the mass spectrum. The AFBSC moiety adds a specific mass to each modified site.

| Parameter | Value |

| Formula of AFBSC Tag (C₈H₇FNO₃S) | 217.21 g/mol |

| Mass of H removed from amine | -1.008 g/mol |

| Monoisotopic Mass Shift per Tag | +216.0131 Da |

| Average Mass Shift per Tag | +216.20 Da |

-

MS1 Spectrum: Look for a peak corresponding to [M + nH + (N * 216.01)]ⁿ⁺, where M is the mass of the original peptide and N is the number of primary amines (N-terminus + Lys residues).

-

MS/MS Spectrum: The sulfonated peptides are expected to yield a more complete series of fragment ions (b- and y-ions) upon collision-induced dissociation (CID), aiding in sequence confirmation. [13][14]The presence of the tag can also introduce characteristic reporter ions.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low/No Derivatization | 1. Incorrect pH (too acidic).2. Degraded/hydrolyzed AFBSC reagent.3. Insufficient reagent concentration or reaction time. | 1. Ensure reaction buffer pH is between 8.0 and 9.5.2. Prepare fresh AFBSC solution in anhydrous solvent immediately before use.3. Increase molar excess of AFBSC and/or extend incubation time. |

| Multiple Products/Peaks | 1. Incomplete reaction.2. Side reactions with other nucleophilic residues (Tyr, Ser, Thr) under harsh conditions.3. Reagent hydrolysis products interfering. | 1. Optimize reaction time and stoichiometry.2. Avoid excessively high pH (>10) or temperature (>60°C).3. Ensure efficient quenching and thorough SPE cleanup. |

| Poor Recovery after SPE | 1. Incomplete binding to SPE sorbent.2. Incomplete elution from SPE sorbent. | 1. Ensure sample is acidified to pH < 3 before loading.2. Increase the percentage of organic solvent (ACN) in the elution buffer. |

| Signal Suppression in MS | 1. Residual reagent or quenching buffer salts.2. Sample is too concentrated. | 1. Repeat the SPE cleanup, ensuring a thorough wash step.2. Dilute the final sample before injection. |

Conclusion

Derivatization of peptides with this compound is a straightforward and effective method to enhance their analytical properties for mass spectrometry. By following this robust protocol, researchers can achieve efficient and specific labeling of primary amines, leading to improved chromatographic separation and more informative MS/MS fragmentation. The key to success lies in careful control of reaction pH, the use of fresh, anhydrous reagents, and diligent post-reaction cleanup to remove interfering substances. This method provides a valuable tool for scientists in proteomics and related fields to increase the confidence and depth of their peptide analyses.

References

- Vertex AI Search. Derivatization with pyrylium salts - secrets of science.

-

PubMed Central (PMC). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. (2021-11-24). Available from: [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

-

Biotage. Choosing the solid-phase extraction media for synthetic peptide clean-up. Available from: [Link]

-

PubMed. N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. (2023-07-30). Available from: [Link]

- Google Patents. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.

-

AAPPTec. Planning a Peptide Synthesis. Available from: [Link]

-

bioRxiv. Established Sulfopeptide Tandem Mass Spectrometry Behavior and Sulfotransferase Assays Refute Tyrosine Sulfation as a Histone Ma. (2024-09-24). Available from: [Link]

-

ResearchGate. N‐Terminal chemical derivatization of peptides with 4‐formyl‐benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b‐ion series. Available from: [Link]

-

PubMed Central (PMC). Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis. Available from: [Link]

-

SpringerLink. Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. (2025-08-10). Available from: [Link]

-

PubMed Central (PMC). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Available from: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]

-

ResearchGate. N‐Terminal chemical derivatization of peptides with 4‐formyl‐benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b‐ion series | Request PDF. Available from: [Link]

-

PubMed Central (PMC). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Available from: [Link]

-

Future Science. Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016-08-19). Available from: [Link]

-

YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020-01-22). Available from: [Link]

-

PubMed Central (PMC). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available from: [Link]

- Google Books. Derivatization of peptides for improved detection by mass spectrometry. (2015-11-12).

-

PubMed Central (PMC). High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry. (2023-12-27). Available from: [Link]

-

PubChem. 4-Fluorobenzenesulfonyl chloride. Available from: [Link]

-

ACS Publications. Protein Quantification by MALDI-Selected Reaction Monitoring Mass Spectrometry Using Sulfonate Derivatized Peptides. Available from: [Link]

-

YouTube. Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. (2022-05-26). Available from: [Link]

-

PubMed Central (PMC). Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. Available from: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Available from: [Link]

-

Reddit. Removing thionyl chloride : r/chemistry. (2019-06-17). Available from: [Link]

Sources

- 1. Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. cbijournal.com [cbijournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. biotage.com [biotage.com]

- 12. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Products from 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride Reactions

Welcome to the technical support center for navigating the purification challenges associated with 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of sulfonamide products derived from this compound.

Q1: What is the most common and difficult-to-remove impurity in my reaction?

A1: The most prevalent and often troublesome impurity is the corresponding sulfonic acid, 4-acetamido-2-fluorobenzene-1-sulfonic acid. This byproduct forms from the hydrolysis of the highly reactive sulfonyl chloride starting material by trace amounts of water in your reaction solvent, amine, or glassware.[1][2] Because of its high polarity and acidic nature, it can complicate purification by streaking on silica gel columns and co-precipitating with your desired product.

Q2: My TLC plate shows multiple spots. What are the likely culprits?

A2: Besides your desired product and the hydrolyzed sulfonic acid, you may be observing:

-

Unreacted Starting Amine: If your amine is not fully consumed, it will appear as a separate spot.

-

Unreacted this compound: While highly reactive, some may persist, especially in short or low-temperature reactions.

-

Bis-sulfonated Amine (for primary amines): If you are reacting with a primary amine (R-NH₂), it's possible for a second molecule of the sulfonyl chloride to react with the sulfonamide N-H, forming a bis-sulfonylated product.

-

De-acetylation: Under harsh acidic or basic workup conditions, the acetamido group (-NHC(O)CH₃) can be hydrolyzed to an amino group (-NH₂), leading to 4-amino-2-fluorobenzene-1-sulfonamide derivatives.

Q3: Why is my product "oiling out" during recrystallization instead of forming crystals?

A3: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the crude product is highly impure.[3] The high concentration of impurities depresses the melting point of the mixture, causing it to separate as a liquid phase. The solution is to either change your solvent system to one with a lower boiling point or to perform a preliminary purification step, like column chromatography, to remove the bulk of the impurities before attempting recrystallization.[3]

Q4: Can I use a simple aqueous workup to purify my product?

A4: A simple aqueous workup is a critical first step but rarely sufficient for achieving high purity. An acidic wash (e.g., dilute HCl) will help remove unreacted basic amines, and a basic wash (e.g., saturated NaHCO₃) can help remove the sulfonic acid impurity by converting it to its more water-soluble salt. However, residual amounts of these impurities often remain, necessitating further purification by chromatography or recrystallization.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common purification issues.

Problem 1: Low Yield After Purification

| Symptom | Probable Cause | Recommended Solution |

| Significant product loss during column chromatography. | High Polarity of Product: The product may be highly polar and sticking irreversibly to the silica gel. | Switch to a more polar mobile phase or consider using a different stationary phase like alumina. Reverse-phase chromatography (C18) can also be an effective alternative for very polar compounds. |

| Product is lost during aqueous workup (extraction). | Product is Water-Soluble: The sulfonamide product may have some solubility in the aqueous layers, especially if it contains polar functional groups. | Saturate the aqueous phase with NaCl (brine) to decrease the solubility of your organic product. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). |

| Very little solid precipitates during recrystallization. | Incorrect Solvent Choice or Too Much Solvent: The product may be too soluble in the chosen solvent even at low temperatures, or an excessive volume of solvent was used. | Select a solvent system where the product has high solubility at high temperatures and low solubility at room or cold temperatures. If too much solvent was used, carefully evaporate some of it and attempt to recrystallize again. Inducing crystallization by scratching the flask or adding a seed crystal can also help.[3] |

Problem 2: Product is Impure After Column Chromatography

| Symptom | Probable Cause | Recommended Solution |

| Product co-elutes with an impurity. | Poor Separation (ΔRf is too small): The chosen solvent system does not provide adequate separation between your product and the impurity. | Systematically screen different solvent systems. A common starting point for sulfonamides is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone).[4] Adding a small amount of acetic acid (~1%) to the mobile phase can help suppress tailing caused by the sulfonic acid impurity. |

| Product streaks down the column. | Acidic Impurities or Product: The sulfonic acid impurity or the sulfonamide product itself can interact strongly with the acidic silica gel, causing streaking. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (~1%). Alternatively, add a small percentage of triethylamine to your mobile phase. |

| TLC looks clean, but NMR/LCMS shows impurities. | UV-Inactive Impurities: The impurity may not have a chromophore and is therefore invisible on the TLC plate under UV light. | Stain the TLC plate with a universal stain like potassium permanganate or vanillin to visualize all spots. Rely on more robust analytical techniques like LCMS or HPLC for final purity assessment.[5][6] |

Part 3: Key Purification Protocols & Workflows

General Purification Workflow

This diagram outlines a standard decision-making process for purifying crude products from this compound reactions.

Caption: General purification strategy for sulfonamide products.

Protocol 1: Optimized Aqueous Workup